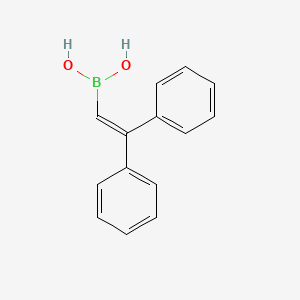
2,2-Diphenylvinylboronic acid
Cat. No. B8805287
M. Wt: 224.06 g/mol
InChI Key: VAKKDBBXNSOJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08974920B2
Procedure details


n-Butyllithium in hexane (2.5 M, 20 mL) was added slowly under nitrogen to a stirred solution of 2,2-diphenylvinyl bromide (6.50 g, 25.1 mmol) in THF (40 mL) at −78° C. and then the mixture was stirred further for 1 h. n-Butyl borate (15 mL, 55.5 mmol) was added at −78° C. before the mixture was warmed slowly to room temperature and stirred overnight. Water (50 mL) was added, followed by conc. HCl (100 mL) to acidify the mixture, which was then stirred for 3 h. The reaction mixture was extracted with EtOAc and the combined organic phases were dried over MgSO4. Concentration under reduced pressure gave 2,2-diphenylvinyl boronic acid, which, without further purification, was reacted with pinacol (4.25 g, 36.0 mmol) in toluene under reflux for 2 h to effect condensation by the azeotropic removal of the water formed. The mixture was concentrated under reduced pressure and the residue was purified by column chromatography (hexanes/CH2Cl2=1/1) to afford C (4.10 g, 53%) as transparent liquid.




Name
n-Butyl borate
Quantity
15 mL
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.[C:6]1([C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:13]Br)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[B:21]([O-])([O-:27])[O:22]CCCC.Cl>CCCCCC.C1COCC1.O>[C:6]1([C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:13][B:21]([OH:27])[OH:22])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(=CBr)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
n-Butyl borate
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OCCCC)([O-])[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at −78° C. before the mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was then stirred for 3 h
|
|
Duration
|
3 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic phases were dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(=CB(O)O)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

